Cas no 885522-05-4 (6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid)

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid is a heterocyclic compound featuring a fluorine and iodine substituent on an indazole core, with a carboxylic acid functional group at the 4-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The presence of both halogen atoms enhances its reactivity in cross-coupling reactions, enabling precise modifications for targeted applications. Its indazole scaffold is valued for its stability and potential in medicinal chemistry, particularly in kinase inhibitor research. The carboxylic acid group further allows for derivatization, facilitating the creation of amides, esters, or other functionalized derivatives. Suitable for research and industrial-scale applications requiring high-purity building blocks.
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid structure
885522-05-4 structure
Product name:6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
CAS No:885522-05-4
MF:C8H4FIN2O2
MW:306.032437324524
CID:840768
PubChem ID:24728357

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
    • 6-fluoro-3-iodo-2H-indazole-4-carboxylic acid
    • 6-FLUORO-3-IODO-4-(1H)INDAZOLE CARBOXYLIC ACID
    • AKOS016004083
    • 6-Fluoro-3-iodo-1H-indazole-4-carboxylicacid
    • DTXSID60646382
    • 885522-05-4
    • DB-333530
    • Inchi: InChI=1S/C8H4FIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
    • InChI Key: KXPCPWUPMQWPNO-UHFFFAOYSA-N
    • SMILES: C1=C(C=C2C(=C1C(=O)O)C(=NN2)I)F

Computed Properties

  • Exact Mass: 305.93015g/mol
  • Monoisotopic Mass: 305.93015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66Ų

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A269002306-25g
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
885522-05-4 95%
25g
$3316.50 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626153-10g
6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid
885522-05-4 98%
10g
¥28028.00 2024-04-27
Chemenu
CM150095-1g
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid
885522-05-4 95%
1g
$*** 2023-03-31
Chemenu
CM150095-25g
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid
885522-05-4 95%
25g
$2216 2021-08-05
Chemenu
CM150095-5g
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid
885522-05-4 95%
5g
$884 2021-08-05
Chemenu
CM150095-10g
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid
885522-05-4 95%
10g
$1328 2021-08-05
Chemenu
CM150095-1g
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid
885522-05-4 95%
1g
$396 2021-08-05
Alichem
A269002306-5g
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
885522-05-4 95%
5g
$1353.40 2023-08-31
Alichem
A269002306-10g
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
885522-05-4 95%
10g
$2030.10 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626153-5g
6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid
885522-05-4 98%
5g
¥18688.00 2024-04-27

Additional information on 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid (CAS No: 885522-05-4)

The compound 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid, identified by the CAS number 885522-05-4, is a structurally unique organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds with two nitrogen atoms in their structure, and they have been extensively studied for their potential in various fields, including pharmaceuticals and agrochemicals. This particular compound incorporates a fluoro group at the 6-position and an iodo group at the 3-position, along with a carboxylic acid group at the 4-position. These substituents significantly influence the compound's chemical properties, reactivity, and potential applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-fluoro substituted indazoles. The introduction of the fluoro group enhances the compound's lipophilicity and stability, making it a promising candidate for drug design. The iodo group at the 3-position further adds to its versatility, as it can act as a leaving group in various substitution reactions or serve as a directing group for further functionalization. The carboxylic acid group at the 4-position provides an additional site for chemical modification, such as esterification or amidation, which can be exploited to tailor the compound's properties for specific applications.

One of the most notable applications of 6-fluoro substituted indazoles is in the field of medicinal chemistry. Researchers have explored their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. The indazole ring's ability to form hydrogen bonds and its aromaticity make it an ideal scaffold for designing bioactive molecules. Recent studies have demonstrated that 6-fluoroindazoles can exhibit potent inhibitory activity against several kinases, such as Aurora kinases and tyrosine kinases, which are overexpressed in many cancers.

In addition to its pharmaceutical applications, 6-fluoroindazoles have also shown promise in agrochemical research. The compound's ability to modulate plant growth regulators and its potential as a herbicide or fungicide has been investigated. The presence of halogen substituents like fluorine and iodine can enhance the compound's selectivity and efficacy against specific targets, making it a valuable lead compound for developing novel agrochemical agents.

The synthesis of 6-fluoroindazoles typically involves multi-step processes that include nucleophilic substitution, cyclization, and functionalization reactions. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly. For instance, transition metal-catalyzed coupling reactions have been employed to introduce halogen substituents at specific positions on the indazole ring with high precision.

From a structural standpoint, 6-fluoroindazoles exhibit interesting electronic properties due to the electron-withdrawing nature of the fluoro group. This property can influence both their reactivity in chemical transformations and their interactions with biological targets. Computational studies have been conducted to predict the electronic distribution and conformational flexibility of these compounds, providing valuable insights into their design and optimization.

In conclusion, 6-fluoroindazoles represent a class of compounds with significant potential in drug discovery and agrochemical development. Their unique structure, incorporating halogen substituents like fluorine and iodine along with functional groups like carboxylic acids, makes them versatile building blocks for designing bioactive molecules. As research continues to uncover new applications and optimize synthetic routes for these compounds, they are likely to play an increasingly important role in advancing both medicinal and agricultural sciences.

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